molecular formula C12H18N2O2 B257243 2-[(Dimethylamino)methyl]phenyl dimethylcarbamate

2-[(Dimethylamino)methyl]phenyl dimethylcarbamate

Cat. No. B257243
M. Wt: 222.28 g/mol
InChI Key: FWGOSWYGZCZRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Dimethylamino)methyl]phenyl dimethylcarbamate, commonly known as carbaryl, is a widely used insecticide. It belongs to the carbamate class of insecticides and is used to control pests in agriculture, forestry, and public health. Carbaryl is known for its broad-spectrum activity against a wide range of insect pests and is considered to be one of the most effective insecticides available today.

Mechanism of Action

Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system. The inhibition of this enzyme leads to the accumulation of acetylcholine, a neurotransmitter, which results in overstimulation of the nervous system. This overstimulation leads to paralysis and death of the insect.
Biochemical and physiological effects:
Carbaryl can have toxic effects on non-target organisms, including humans. It can cause a range of symptoms, including nausea, vomiting, diarrhea, headache, and dizziness. Long-term exposure to carbaryl can lead to more severe effects, including neurological damage, reproductive problems, and cancer.

Advantages and Limitations for Lab Experiments

Carbaryl is a widely used insecticide due to its broad-spectrum activity and effectiveness against a range of pests. It is also relatively inexpensive compared to other insecticides. However, its use can have negative impacts on non-target organisms, and its toxicity can make it difficult to use in laboratory experiments.

Future Directions

Research on carbaryl is ongoing, with a focus on developing new formulations that are more effective and have fewer negative impacts on non-target organisms. There is also a growing interest in alternative pest control methods, such as biological control and integrated pest management, which could reduce the reliance on chemical insecticides like carbaryl.
In conclusion, carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties. It works by inhibiting the activity of acetylcholinesterase, leading to overstimulation of the nervous system and ultimately death of the insect. While carbaryl is effective against a wide range of pests, its use can have negative impacts on non-target organisms and its toxicity can make it difficult to use in laboratory experiments. Ongoing research is focused on developing new formulations and alternative pest control methods that can reduce the reliance on chemical insecticides like carbaryl.

Synthesis Methods

Carbaryl is synthesized by reacting dimethylamine with 2-chloromethylphenyl dimethylcarbamate. The reaction produces carbaryl and hydrochloric acid. The reaction is exothermic and requires careful temperature control. The purity of the product is critical for its effectiveness as an insecticide.

Scientific Research Applications

Carbaryl has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests. It is used in agriculture to control pests in crops such as cotton, corn, and soybeans. It is also used in forestry to protect trees from pests such as bark beetles. In public health, carbaryl is used to control pests such as mosquitoes, fleas, and ticks.

properties

Product Name

2-[(Dimethylamino)methyl]phenyl dimethylcarbamate

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

[2-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C12H18N2O2/c1-13(2)9-10-7-5-6-8-11(10)16-12(15)14(3)4/h5-8H,9H2,1-4H3

InChI Key

FWGOSWYGZCZRTD-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=CC=C1OC(=O)N(C)C

Canonical SMILES

CN(C)CC1=CC=CC=C1OC(=O)N(C)C

Origin of Product

United States

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